![molecular formula C12H15BrO2 B1613621 4-[2-(Bromomethyl)phenoxy]tetrahydropyran CAS No. 906352-69-0](/img/structure/B1613621.png)
4-[2-(Bromomethyl)phenoxy]tetrahydropyran
Overview
Description
“4-[2-(Bromomethyl)phenoxy]tetrahydropyran” is a chemical compound with the CAS Number: 906352-69-0 . It has a molecular weight of 271.15 . The IUPAC name for this compound is 4-[2-(bromomethyl)phenoxy]tetrahydro-2H-pyran .
Molecular Structure Analysis
The InChI code for “4-[2-(Bromomethyl)phenoxy]tetrahydropyran” is 1S/C12H15BrO2/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,11H,5-9H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4-[2-(Bromomethyl)phenoxy]tetrahydropyran” is a liquid at ambient temperature . It has a predicted density of 1.380±0.06 g/cm3 and a predicted boiling point of 344.2±37.0 °C .Scientific Research Applications
Kinetics and Mechanism of Pyrolysis
Álvarez-Aular et al. (2018) investigated the gas-phase pyrolysis kinetics of tetrahydropyranyl phenoxy ethers, including 2-(4-bromophenoxy)tetrahydro-2H-pyran. The study, conducted in a static system with specific deactivators and inhibitors, revealed the pyrolysis to be homogeneous, unimolecular, and consistent with first-order kinetics. The results, supported by DFT calculations, suggest a mechanism involving a four-membered cyclic transition state, where the phenyl ring's resonance structures and the oxygen atom's assistance in the pyranic hydrogen abstraction play significant roles in the reaction rate (Álvarez-Aular et al., 2018).
Synthetic Applications in Material Science
Fischer, Baier, and Mecking (2013) demonstrated the use of bromo and tetrahydropyranyl-phenoxy palladium complexes in the synthesis of heterodisubstituted polyfluorenes. These materials were used to create stable nanoparticles with tunable fluorescence emission, showcasing the potential of tetrahydropyran derivatives in developing advanced optical materials (Fischer, Baier, & Mecking, 2013).
Chemoselective Tetrahydropyranylation
Tamami and Borujeny (2004) introduced a chemoselective method for the tetrahydropyranylation of alcohols and phenols using a polystyrene-supported aluminium chloride catalyst. This method is noted for its efficiency and selectivity, particularly in monoprotection of symmetrical diols, illustrating the utility of tetrahydropyran derivatives in protecting group chemistry (Tamami & Borujeny, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a specialty product used in proteomics research applications .
Result of Action
As a research tool in proteomics, it may have diverse effects depending on the specific proteins it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[2-(Bromomethyl)phenoxy]tetrahydropyran .
properties
IUPAC Name |
4-[2-(bromomethyl)phenoxy]oxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,11H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYVDBXSQARTLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC=C2CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640230 | |
Record name | 4-[2-(Bromomethyl)phenoxy]oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
906352-69-0 | |
Record name | 4-[2-(Bromomethyl)phenoxy]tetrahydro-2H-pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=906352-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-(Bromomethyl)phenoxy]oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.